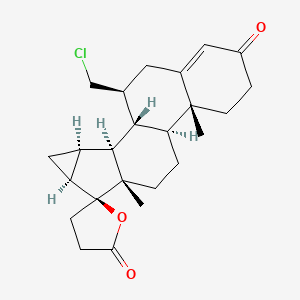

7-Chloromethyl Drospirenone

Description

Contextualization within Steroid Chemistry and Synthesis Research

Steroids are a critical class of organic molecules, characterized by their distinctive four-ring core structure, known as the perhydrocyclopentanophenanthrene skeleton. ajrconline.org This fundamental framework is the basis for a vast array of biologically important compounds, including hormones, vitamins, and therapeutic agents. ajrconline.org The specific biological activity of a steroid is determined by the nature and stereochemistry of the functional groups attached to its core. Consequently, the development of synthetic methods to selectively modify the steroid scaffold is a central theme in organic chemistry research.

Drospirenone (B1670955) itself is a synthetic progestin that stands out due to its spirolactone moiety at the C17 position. unibo.itnih.gov The introduction of a chloromethyl group at the C7 position to create 7-Chloromethyl Drospirenone adds another layer of complexity and synthetic potential. This modification is not a trivial task, as the C7 position is often unreactive and surrounded by other functional groups. Therefore, the synthesis of this compound is a testament to the advancements in selective C-H functionalization methodologies. researchgate.netfrontiersin.org

The study of such derivatives is crucial for understanding structure-activity relationships (SAR), which is fundamental in the design of new therapeutic agents. By creating a library of related compounds through intermediates like this compound, chemists can systematically investigate how specific structural changes impact biological activity.

Significance as a Key Synthetic Intermediate or Target for Steroid Derivatization Studies

This compound serves as a pivotal synthetic intermediate for the creation of novel drospirenone derivatives. clearsynth.com The chloromethyl group at the C7 position is a versatile chemical handle that can be subjected to a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this specific location, leading to the generation of new molecular entities with potentially unique properties.

The compound is recognized as an impurity in the synthesis of drospirenone, specifically Drospirenone EP Impurity G or H. clearsynth.comlookchem.compharmaffiliates.comchemicea.com This underscores its presence in synthetic pathways and the need to understand its formation and reactivity. In a research context, however, what is considered an impurity in a pharmaceutical production setting can be a valuable starting material for further chemical exploration.

The reactivity of the chloromethyl group opens up avenues for creating derivatives that would be difficult to synthesize through other routes. For instance, the chlorine atom can be displaced by oxygen, nitrogen, or sulfur-based nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively. These modifications can profoundly alter the molecule's polarity, size, and ability to interact with biological targets.

Historical Overview of C7-Functionalization Strategies within Steroid Scaffolds

The selective functionalization of the C7 position of the steroid nucleus has been a long-standing challenge and a significant area of research in steroid chemistry. Early methods often relied on multi-step sequences that were low-yielding and lacked stereoselectivity. One of the initial challenges was overcoming the inherent lack of reactivity at the C7 position.

Over the years, a variety of strategies have been developed to address this challenge. These can be broadly categorized as:

Radical-based reactions: These methods often involve the generation of a radical at the C7 position, which can then be trapped by a suitable reagent.

Metal-catalyzed C-H activation: The use of transition metal catalysts has revolutionized C-H functionalization chemistry. rsc.orgacs.org These catalysts can selectively activate a specific C-H bond, allowing for its conversion into a new functional group. Recent advancements have seen the development of biocatalytic methods using P450 enzymes for selective hydroxylation at the C7 position of steroids. oup.comrsc.org

Directed functionalization: In this approach, a directing group is installed on the steroid scaffold to guide a reagent to the desired C7 position.

Microbial hydroxylation: The use of microorganisms to introduce hydroxyl groups at specific positions on the steroid nucleus has been a valuable tool. For example, the fungus Colletotrichum lini has been used for the dihydroxylation of dehydroepiandrosterone (B1670201), a key step in the synthesis of some steroids. researchgate.net

The development of methods to synthesize this compound is a part of this broader historical effort to master the selective functionalization of the steroid scaffold. The ability to introduce a reactive chloromethyl group at C7 represents a significant advancement, providing a gateway to a new family of drospirenone derivatives.

Compound Information Table

| Compound Name | Other Names |

| This compound | 7β-(chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa researchgate.netpharmaffiliates.com-17α-pregn-4-ene-21,17-carbolactone, Drospirenone EP Impurity G lookchem.comchemicea.com |

| 7-Chloromethyl 17R-Drospirenone | 7-Chloromethyl 17-epidrospirenone, Drospirenone EP Impurity H clearsynth.compharmaffiliates.comlgcstandards.comnih.gov |

| Drospirenone | 6β,7β,15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carboxylic acid lactone google.com |

| Dehydroepiandrosterone | DHEA |

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H31ClO3 | lgcstandards.comnih.gov |

| Molecular Weight | 402.95 g/mol | lgcstandards.comcalpaclab.com |

| Melting Point | 184-187 °C, 214-215 °C (decomposed) | lookchem.comchemicalbook.in |

| Boiling Point (Predicted) | 579.4±50.0 °C | lookchem.comchemicalbook.in |

| Density (Predicted) | 1.26±0.1 g/cm3 | lookchem.comchemicalbook.in |

| Storage Temperature | Refrigerator, +4°C | lookchem.comlgcstandards.com |

| Appearance | Solid, Off-White to Pale Yellow | chemicalbook.in |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | lookchem.com |

| CAS Number | 932388-90-4, 932388-89-1 (for 17R-epimer) | pharmaffiliates.comlgcstandards.comguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'S)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16-,17+,18+,20-,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBFZJNESAZJNB-MQSRJSRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239344 | |

| Record name | 7-Chloromethyl drospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932388-90-4 | |

| Record name | 3′H-Cyclopropa[15,16]pregna-4,15-diene-21-carboxylic acid, 7-(chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (7β,15α,16α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932388-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloromethyl drospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932388904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloromethyl drospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLOROMETHYLDROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X282GQ16BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Chloromethyl Drospirenone

Retrosynthetic Analysis and Identification of Strategic Steroid Precursors

A retrosynthetic approach to 7-Chloromethyl Drospirenone (B1670955) involves disconnecting the target molecule at key bonds to identify viable starting materials and synthetic routes. The primary disconnections involve the formation of the spirolactone ring at the C17 position and the introduction of the chloromethyl group at the C7 position.

Spironolactone (B1682167) is a well-known synthetic steroid that features the same γ-lactone ring at the C17 position as drospirenone. wikipedia.org Its synthesis provides a foundational blueprint for constructing this critical structural motif. Industrial synthesis of spironolactone often begins with dehydroepiandrosterone (B1670201) (DHEA), which is derived from cholesterol or plant sterols. iarc.fr A key step involves the ethynylation of the 17-keto group of DHEA, followed by carboxylation to form a propiolic acid derivative. chemicalbook.com Subsequent reduction of the triple bond and acid-catalyzed cyclization yields the spirolactone structure. iarc.frchemicalbook.com This established chemistry for creating the 17-spirolactone moiety is fundamental to the synthesis of related compounds like drospirenone and its derivatives.

The most direct conceptual pathway to 7-Chloromethyl Drospirenone is the chemical modification of drospirenone itself. This compound has been identified as an impurity (Drospirenone EP Impurity G) that can form during the acidic treatment of drospirenone. chemicalbook.comscbt.com This suggests a synthetic route involving a reaction at the C6-C7 position of the drospirenone molecule, leading to the introduction of the chloromethyl group at C7. The specific conditions of this acidic treatment can facilitate the formation of epimeric lactones, including the 7-chloromethyl derivative. scbt.com

A common and versatile strategy for constructing the spirolactone ring system involves using 17-keto steroid precursors. beilstein-journals.org This approach is central to the synthesis of both spironolactone and drospirenone. researchgate.netnih.gov For instance, a 17-keto steroid like dehydroepiandrosterone (DHEA) can be reacted with the lithium salt of ethyl propiolate. researchgate.netnih.gov This reaction adds a three-carbon chain to the C17 position. The resulting alkyne is then selectively reduced via catalytic hydrogenation, and subsequent treatment with acid induces cyclization to form the stable five-membered spirolactone ring. nih.gov This method has been successfully applied to synthesize key intermediates for both drospirenone and spironolactone. nih.gov

Table 1: Key Steroid Precursors in Spirolactone Synthesis

| Precursor | Role in Synthesis |

| Drospirenone | Direct parent compound for functionalization at the C7 position. chemicalbook.comscbt.com |

| Spironolactone | A model compound whose synthesis establishes methods for creating the C17-spirolactone ring. wikipedia.orgchemicalbook.com |

| 17-Keto Steroids (e.g., DHEA) | Foundational starting materials for building the spirolactone moiety at the C17 position. beilstein-journals.orgnih.gov |

Classical and Modern Approaches to C7-Functionalization and Chloromethyl Introduction

The introduction of a functional group at the C7 position of the steroid nucleus is a significant synthetic challenge due to the chemical environment of the B-ring.

Achieving regioselective functionalization at the C7 position of a steroid is a complex task. numberanalytics.com Direct halogenation often lacks selectivity. Therefore, multi-step strategies are typically employed. One common approach involves the initial introduction of a hydroxyl group at the target position, which can then be converted to a halogen. The C7 position is a potential site for oxidation, and methods for site-selective hydroxylation of steroids have been explored using biocatalysis or metal-catalyzed reactions. nih.govcolab.wsresearchgate.net For example, specific enzymes can introduce hydroxyl groups at defined positions on the steroid skeleton with high regio- and stereoselectivity. researchgate.netacs.org Once a 7-hydroxymethyl group is in place, it serves as a handle for conversion to the desired chloromethyl group.

The conversion of a primary alcohol, such as a hypothetical 7-hydroxymethyl intermediate, to a chloromethyl group is a standard transformation in organic synthesis. The Appel reaction, which utilizes triphenylphosphine (B44618) (Ph3P) and carbon tetrachloride (CCl4), is a classic and effective method for this purpose. thieme-connect.de In this reaction, triphenylphosphine and carbon tetrachloride form a reactive chlorophosphonium species. worktribe.com This intermediate then reacts with the alcohol to yield the corresponding alkyl chloride, with triphenylphosphine oxide as a byproduct. worktribe.com This method is known to proceed under mild conditions and is compatible with a wide range of functional groups, making it suitable for complex molecules like steroids.

Multi-step Organic Synthesis Sequences and Optimization of Reaction Conditions (e.g., Oxidation with TCCA or IBX)

The synthesis of Drospirenone, the parent compound from which this compound is derived, is a multi-step process that relies on precise control of each chemical reaction. A critical step in many synthetic routes leading to Drospirenone and related intermediates is oxidation. Research and patents have detailed the use of specific oxidizing agents like 1,3,5-trichloro-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (trichloroisocyanuric acid, TCCA) and 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) to achieve desired transformations efficiently. researchgate.netglosbe.com

One patented process for preparing Drospirenone highlights the oxidation and lactonization steps being performed with TCCA. researchgate.net Another patent describes the oxidation of a steroid intermediate using TCCA in acetone, in the presence of water and pyridine, at temperatures between 5 and 40°C. justia.com The progress of the reaction dictates the amount of oxidant added and the reaction time, which typically ranges from 30 minutes to 3 hours. justia.com For this specific process, the molar ratio of TCCA to the steroid intermediate is preferably maintained between 0.5 and 1.5. justia.com

The formation of this compound itself is often the result of treating the final Drospirenone product under acidic conditions. scbt.comchemicalbook.com This suggests that its "synthesis" is more of an investigation into impurity formation rather than a targeted production. The process likely involves the opening of the 6,7-cyclopropane ring of Drospirenone and subsequent reaction with a chlorine source.

A summary of oxidizing agents used in the synthesis of Drospirenone precursors is presented below.

| Oxidizing Agent | Common Abbreviation | Role in Synthesis |

| 1,3,5-Trichloro-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | TCCA | Oxidation of hydroxyl groups to ketones in steroid intermediates. researchgate.netjustia.com |

| 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide | IBX | Alternative oxidant for the formation of key intermediates. researchgate.net |

| Dess–Martin periodinane | DMP | Used for the oxidation of secondary alcohol moieties in the synthesis of spirolactones. mdpi.com |

| Chloranil | - | Used to introduce unsaturation, forming α,β,γ,δ-unsaturated ketone systems. mdpi.com |

Stereoselective Synthesis and Diastereomeric Control

Steroids like Drospirenone and its derivatives are characterized by multiple chiral centers, leading to the possible existence of various stereoisomers. Diastereomers are stereoisomers with two or more chiral centers that are not mirror images of each other and typically exhibit different physical and chemical properties. libretexts.org Controlling the stereochemistry, particularly at the C7 position, is a significant challenge and a primary focus in synthetic design.

Strategies for Achieving Stereochemical Purity at the C7 Chiral Center

Achieving high stereochemical purity at the C7 position is crucial for the biological activity and safety profile of the final molecule. The C7 position is spatially remote from other functional groups, making stereodirected reactions challenging with conventional synthetic methods. nih.govresearchgate.netresearchgate.net

Synthetic strategies often involve the stereoselective introduction of a functional group that can later be converted to the desired moiety. While direct stereoselective chloromethylation is not widely reported, methods for C7-hydroxylation provide insight into controlling this chiral center. The resulting alcohol can serve as a precursor for substitution reactions to install the chloromethyl group. One synthetic approach to Drospirenone involves the stereoselective construction of a 6β,7β-methylene unit, demonstrating that precise control in this region of the steroid is achievable. researchgate.net This is often accomplished through carefully chosen reagents and reaction sequences that favor the formation of one diastereomer over another.

Investigation of Epimeric Lactone Formation and Separation Methodologies

This compound is described as one of two epimeric lactones that can form from Drospirenone, differing in the spatial orientation at the newly formed chiral center at C7. scbt.com The existence of epimers such as this compound and 7-Chloromethyl 17R-Drospirenone indicates that isomerization can occur at more than one chiral center. chemicalbook.in The formation of these epimers often happens during workup or purification steps, especially under acidic or basic conditions that can catalyze the opening and closing of the lactone or cyclopropane (B1198618) rings.

Because diastereomers have different physical properties, they can be separated. libretexts.org The investigation and separation of these epimeric lactones are critical for ensuring the purity of the final active pharmaceutical ingredient. The primary methods used for this purpose are chromatographic techniques.

Column Chromatography: This is a standard purification technique used in synthetic chemistry. Patents for Drospirenone synthesis frequently mention the use of column chromatography on silica (B1680970) gel to isolate the desired product from impurities and side products. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for separating and quantifying closely related compounds like stereoisomers. scielo.brresearchgate.net Validated HPLC methods are essential in quality control to detect and measure the levels of impurities, including epimers of this compound, ensuring that they fall within acceptable limits. scielo.brresearchgate.net

Chemoenzymatic and Biocatalytic Approaches to Steroid Functionalization

Chemoenzymatic synthesis, which combines the flexibility of chemical reactions with the high selectivity of biocatalysis, offers a powerful alternative for producing complex molecules like steroids. researchgate.net Enzymes can catalyze reactions with exceptional regio- and stereoselectivity, often under mild conditions, overcoming many challenges faced by traditional organic synthesis. rsc.org

Engineered Enzymes for Regioselective C-H Activation and Hydroxylation at C7

The selective functionalization of a specific C-H bond, such as at the C7 position of a steroid, is a formidable challenge in chemistry. Biocatalysis has emerged as a premier solution. Researchers have successfully engineered cytochrome P450 monooxygenases, particularly variants of P450-BM3 from Bacillus megaterium, to act as highly selective catalysts. nih.govacs.org

Through directed evolution and protein engineering, P450-BM3 mutants have been developed that catalyze the oxidative hydroxylation of various steroid substrates with remarkable regioselectivity for the C7 position and high stereoselectivity for the β-face. nih.govresearchgate.netthieme-connect.com These enzymatic transformations are not readily achievable using standard synthetic techniques. nih.govresearchgate.net The resulting C7β-hydroxylated steroids are valuable intermediates that could be further modified chemically to yield compounds like this compound. rsc.org

The table below summarizes the performance of an engineered P450-BM3 mutant (LG-23) in the C7β-hydroxylation of different steroid substrates.

| Substrate | Selectivity for C7β-hydroxylation | Conversion | Isolated Yield |

| Testosterone | 75-95% | 99% | 82% |

| Nandrolone | 75-95% | 99% | 75% |

| 4-Androstenedione | 75-95% | 99% | 78% |

| Adrenosterone | 75-95% | 55% | 32% |

| Epitestosterone | 75-95% | 68% | 41% |

| D-ethylgonendione | 75-95% | 95% | 65% |

| (Data sourced from Li, A. et al., Angew. Chem. Int. Ed. 2020) nih.gov |

Potential for Biocatalytic Halogenation Pathways

The direct enzymatic incorporation of a halogen atom onto a steroid scaffold is an area of growing interest. rsc.org Halogenase enzymes, which have evolved to perform selective halogenation reactions under benign conditions, offer a potential pathway for the synthesis of halogenated steroids. nih.gov There are two main classes of these enzymes:

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion, which then reacts with the organic substrate. They can perform halogenation on a range of substrates, including steroids. tandfonline.com

Flavin-dependent Halogenases (FDHs): These enzymes are known for their superb regio- and stereoselectivity. rsc.orgtandfonline.com

While examples of enzymatic halogenation at the C7 position of a Drospirenone precursor are not yet prominent in the literature, the potential exists. Research has demonstrated the biocatalytic bromination of β-estradiol at the C-4 position. rsc.org Through protein engineering techniques like directed evolution and structure-based design, it is conceivable that existing halogenases could be modified to alter their substrate specificity and regioselectivity to target the C7 position of a suitable steroid precursor, enabling a direct and highly selective route to compounds like this compound. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes in Steroid Chemistry

The pharmaceutical industry, particularly in the area of steroid synthesis, has been progressively adopting green and sustainable chemistry principles to mitigate environmental impact and enhance efficiency. researchgate.netacs.org This shift moves away from traditional multi-step chemical syntheses, which were often complex, costly, and utilized toxic reagents and heavy-metal catalysts, resulting in significant waste. researchgate.net Modern approaches prioritize waste prevention, the use of renewable feedstocks, and the design of safer chemical processes. acs.orgorganic-chemistry.org

Key sustainable methodologies now employed in steroid chemistry include biocatalysis, microwave-assisted synthesis, and the use of greener catalytic systems. researchgate.net

Biocatalysis and Microbial Transformations

Biocatalysis has become a cornerstone of green steroid manufacturing, offering high selectivity and milder reaction conditions. mdpi.comorientjchem.org Microorganisms and their enzymes are widely used for specific and efficient modifications of steroid scaffolds. orientjchem.orgbohrium.com

Whole-Cell Biocatalysis: Engineered microorganisms, particularly from the Mycolicibacterium species, are extensively used for steroid production, accounting for over 85% of steroids and their active pharmaceutical ingredients through biotransformation. mdpi.com These microbes can be genetically modified to improve biocatalytic capabilities and selectively perform desired reactions, replacing ecologically risky chemical steps. nih.gov For example, engineered M. neoaurum has been used to efficiently convert androst-4-ene-3,17-dione (AD). mdpi.com

Enzymatic Modifications: Specific enzymes like hydroxylases, reductases, and dehydrogenases are employed for precise modifications of the steroid core. bohrium.com Lipases are used for highly regio- and stereoselective acylation and alcoholysis on various steroid types, including androstanes and pregnanes. nih.gov A notable example is the use of a steroid 21-hydroxylase (CsCYP21A) from the toad Bufo bufo gargarizans, which can be expressed in Pichia pastoris to produce hydrocortisone (B1673445) and other corticosteroid derivatives, offering a sustainable platform for pharmaceutical manufacturing. acs.org

Renewable Feedstocks: A significant advancement is the use of abundant, renewable phytosterols (B1254722) (plant sterols) as starting materials for microbiological production of steroid synthons, moving away from depletable resources. acs.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another key green technology that dramatically accelerates reaction rates, increases yields, and often reduces the need for harsh solvents or catalysts. researchgate.netresearchgate.net

Efficiency: The synthesis of pyrazoline steroid derivatives using microwave irradiation can reduce reaction times from hours to 20–35 minutes. researchgate.net

Versatility: This technique has been successfully applied to synthesize a variety of complex steroidal molecules, including D- and A-ring-fused quinolines and steroidal pyrido[2,3-d]pyrimidines, often in one-pot procedures. rsc.orgnih.gov

Sustainable Catalytic Processes

The development of more environmentally benign catalysts is central to green steroid synthesis.

TEMPO-Catalyzed Oxidation: In the synthesis of Drospirenone intermediates, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the oxidation of a C-22 hydroxyl group to a lactone is a prime example. This method can use sodium hypochlorite (B82951) as the terminal oxidant and proceeds in aqueous/organic solvent mixtures, thereby eliminating the chromium waste associated with traditional methods.

Solvent Choice: The selection of greener solvents is a fundamental principle of green chemistry. semanticscholar.org For instance, the use of ethanol (B145695) in analytical methods for Drospirenone has been highlighted for its favorable green chemistry profile.

The following table summarizes the key green chemistry approaches discussed:

| Principle/Method | Description | Examples in Steroid Chemistry | Advantages | Reference |

|---|---|---|---|---|

| Biocatalysis / Microbial Transformation | Use of microorganisms or isolated enzymes to perform specific chemical reactions. | Engineered Mycolicibacterium for steroid core synthesis; Use of hydroxylases (e.g., CsCYP21A) and lipases for functional group modifications. | High regio- and stereoselectivity, mild reaction conditions, reduced toxic waste, use of renewable feedstocks. | mdpi.com, nih.gov, bohrium.com, acs.org, orientjchem.org |

| Microwave-Assisted Synthesis | Application of microwave energy to heat reactions, accelerating chemical transformations. | Synthesis of steroidal quinolines and pyrido[2,3-d]pyrimidines. | Drastically reduced reaction times, increased yields, energy efficiency, often catalyst-free. | researchgate.net, rsc.org, nih.gov |

| Green Catalysis | Employing catalysts that are efficient, reusable, and less toxic than traditional reagents. | TEMPO-catalyzed oxidation in Drospirenone intermediate synthesis, replacing chromium-based oxidants. | Elimination of heavy metal waste, lower catalyst loading, high product purity. | |

| Use of Renewable Feedstocks | Starting from abundant and renewable materials instead of depleting resources. | Microbiological transformation of plant-derived phytosterols to produce steroid synthons. | Sustainability, reduced reliance on non-renewable sources. | nih.gov, acs.org |

Chemical Transformations and Derivatization of 7 Chloromethyl Drospirenone

Reactivity Profile of the Chloromethyl Group

The chloromethyl group at the C7 position of the drospirenone (B1670955) steroid nucleus introduces a reactive electrophilic center. The chlorine atom, being electronegative, withdraws electron density from the adjacent methylene (B1212753) carbon, making it susceptible to attack by nucleophiles. The reactivity of this group is the basis for a variety of potential chemical transformations.

The primary mode of reaction for the C7-chloromethyl moiety is expected to be nucleophilic substitution, following either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile. These reactions would allow for the introduction of a wide range of functional groups at the C7-methyl position, leading to novel drospirenone analogs with potentially modified biological activities.

Potential nucleophiles could include:

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates could be used to introduce hydroxyl, ether, and ester functionalities, respectively.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) ions could be employed to synthesize aminomethyl, substituted aminomethyl, and azidomethyl derivatives. The latter could be further transformed into amines via reduction or into triazoles via cycloaddition reactions.

Sulfur nucleophiles: Thiolates and thiocyanate (B1210189) ions could be used to introduce thioether and thiocyanate groups.

Carbon nucleophiles: Cyanide ions would lead to the formation of a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thus extending the carbon chain.

While specific examples of these reactions with 7-chloromethyl drospirenone are not detailed in the reviewed literature, the general principles of nucleophilic substitution on steroidal halomethyl compounds suggest these transformations are chemically feasible.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 7-Hydroxymethyl Drospirenone |

| Azide | Sodium Azide (NaN₃) | 7-Azidomethyl Drospirenone |

| Cyanide | Sodium Cyanide (NaCN) | 7-Cyanomethyl Drospirenone |

| Amine | Ammonia (NH₃) | 7-Aminomethyl Drospirenone |

Note: This table represents theoretically possible reactions based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.

Under the influence of a strong, non-nucleophilic base, this compound could undergo an elimination reaction (likely E2) to form a 7-methylene drospirenone derivative. This reaction would involve the abstraction of a proton from the C7 position and the concurrent expulsion of the chloride ion, resulting in the formation of an exocyclic double bond. The formation of such an olefinic bond would introduce rigidity and planarity at this position, which could have significant implications for the molecule's interaction with biological receptors.

The C7-chloromethyl group can also participate in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecules.

Grignard and Organolithium Reagents: Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of a new carbon-carbon bond, effectively alkylating or arylating the drospirenone molecule at the C7-methyl position.

Wittig Reaction Precursor: The chloromethyl group could be converted into a phosphonium (B103445) salt by reaction with triphenylphosphine (B44618). Subsequent treatment with a strong base would generate a Wittig reagent, which could then be reacted with an aldehyde or ketone to form a new carbon-carbon double bond. This would provide a pathway to introduce a variety of unsaturated side chains at the C7 position.

Specific experimental conditions and outcomes for these reactions on this compound have not been reported in the reviewed scientific literature.

Strategic Modifications of the Steroid Skeleton with C7-Chloromethyl Functionality

The presence of the reactive C7-chloromethyl group could potentially be exploited to induce more profound changes in the drospirenone steroid skeleton.

While no specific examples have been documented for this compound, the introduction of a reactive functional group on a steroid ring can sometimes facilitate skeletal rearrangements. For instance, under certain conditions, the formation of a carbocation at the C7-methyl position (e.g., via an SN1-type reaction) could potentially trigger ring expansion or contraction of the adjacent rings if the stereoelectronic requirements for such a rearrangement are met. However, such transformations are often complex and highly dependent on the specific substrate and reaction conditions. There is currently no evidence in the literature to suggest that this compound readily undergoes such skeletal rearrangements.

The C7-chloromethyl group could also be used to direct reactions at other, more remote positions on the steroid core. This could be achieved through intramolecular reactions where the C7-substituent is designed to deliver a reagent to a specific site on the steroid skeleton. For example, a long-chain derivative introduced at the C7-methyl position could potentially fold back and interact with other parts of the molecule, enabling remote functionalization. This is a sophisticated area of synthetic chemistry, and no specific applications involving this compound have been reported.

The introduction of a chloromethyl group at the C7 position of drospirenone creates a reactive handle for a variety of chemical transformations. This functional group is a key precursor for the potential formation of a cyclopropane (B1198618) ring, leading to the synthesis of complex steroidal conjugates and novel adducts.

Formation of Complex Steroidal Conjugates and Novel Adducts

The strategic placement of the chloromethyl group on the drospirenone framework opens avenues for the synthesis of intricate molecular architectures. The formation of a cyclopropane ring adjacent to the steroid nucleus is a prime example of such a derivatization, yielding a class of compounds with unique stereochemical and electronic properties.

Cyclopropane Formation Methodologies Adjacent to the Steroid Nucleus

Several synthetic strategies can be envisaged for the construction of a cyclopropane ring at the 6,7-position of the drospirenone core, starting from a 7-chloromethyl precursor. These methods are predicated on fundamental principles of organic chemistry, including intramolecular nucleophilic attack and carbene/carbenoid additions.

One plausible approach involves the base-induced intramolecular cyclization of this compound. In this proposed mechanism, a strong base would be employed to deprotonate the carbon at the C6 position, generating a carbanion. This nucleophilic center could then undergo an intramolecular SN2 reaction, displacing the chloride ion from the adjacent chloromethyl group to form the three-membered cyclopropane ring. The success of this reaction would be contingent on the careful selection of a base that is sufficiently strong to effect deprotonation without promoting competing side reactions.

Another well-established method for cyclopropane synthesis is the Simmons-Smith reaction. While this reaction is typically performed on an alkene, a modification of the drospirenone substrate to include a double bond at the C6-C7 position would make it amenable to this transformation. The Simmons-Smith reagent, typically a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, would then add across the double bond to form the cyclopropane ring. Research has demonstrated the successful application of the Simmons-Smith reaction to generate a 6β,7β-methylene bridge in the drospirenone skeleton starting from a 5β-hydroxyl-6-ene intermediate.

Furthermore, the Corey-Chaykovsky reaction offers an alternative route to cyclopropanation. This method involves the reaction of an α,β-unsaturated ketone with a sulfur ylide, such as dimethylsulfoxonium methylide. In the context of this compound, the 4,6-diene-3-one system could potentially react with the ylide to form a cyclopropane ring at the 6,7-position.

Below is a table summarizing potential methodologies for the formation of a cyclopropane ring adjacent to the drospirenone nucleus:

| Methodology | Proposed Reactant(s) | Key Transformation | Potential Product |

| Intramolecular Cyclization | This compound, Strong Base | Intramolecular SN2 reaction | 6,7-Cyclopropanated Drospirenone |

| Simmons-Smith Reaction | 6,7-Dehydrodrospirenone derivative, CH2I2, Zn(Cu) | Carbenoid addition to alkene | 6,7-Cyclopropanated Drospirenone |

| Corey-Chaykovsky Reaction | This compound, Sulfur Ylide | Nucleophilic addition and ring closure | 6,7-Cyclopropanated Drospirenone |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including complex steroidal compounds like 7-Chloromethyl Drospirenone (B1670955). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships within the molecular framework. The characterization of drospirenone and its related compounds often involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unequivocally assign all proton and carbon signals. ijper.orgconicet.gov.ar

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy is a fundamental technique that provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. In the analysis of 7-Chloromethyl Drospirenone, the chemical shift of each proton is influenced by the surrounding functional groups.

While specific experimental data for this compound is not publicly available, a hypothetical ¹H NMR data table is presented below based on known spectral data for drospirenone and the expected influence of the chloromethyl substituent. ijper.orgjlu.edu.cn

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity |

| H-4 | ~6.0 | s |

| -CH₂Cl | ~3.6 - 3.8 | d |

| H-7 | ~2.5 | m |

| C-18 CH₃ | ~0.9 | s |

| C-13 CH₃ | ~1.0 | s |

| Other steroidal protons | 0.8 - 2.8 | m |

Carbon-13 (¹³C) NMR Spectral Analysis and Quaternary Carbon Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and bonding. In this compound, the carbonyl carbon of the lactone and the C-3 ketone would appear at the most downfield chemical shifts.

The carbon of the chloromethyl group (-CH₂Cl) would also have a characteristic chemical shift, typically in the range of 40-50 ppm. The signals for the quaternary carbons, which are carbons not directly bonded to any protons, are typically weaker in intensity and can be definitively identified using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The comprehensive analysis of the ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule.

A hypothetical ¹³C NMR data table is provided below, illustrating the expected chemical shifts for key carbons in this compound. ijper.orgjlu.edu.cn

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C-3 (C=O) | ~199 |

| C-17a (C=O, lactone) | ~176 |

| C-5 | ~165 |

| C-4 | ~124 |

| -CH₂Cl | ~45 |

| C-13 | ~49 |

| C-10 | ~38 |

| C-18 | ~17 |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within this compound, a series of 2D NMR experiments are employed. conicet.gov.ar

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the H-C-C-H connectivity, which is instrumental in piecing together the various spin systems within the molecule. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon signals based on their attached protons. columbia.edu

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The characterization of drospirenone and its impurities frequently utilizes mass spectrometry, often coupled with a chromatographic separation technique like HPLC. ijpsr.comijpsr.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₂₄H₃₁ClO₃, HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass. nih.govnih.gov The presence of chlorine would be indicated by the characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having a relative intensity ratio of approximately 3:1.

Table 3: Molecular Formula and Exact Mass of this compound

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₂₄H₃₁³⁵ClO₃ | 402.1962 |

| C₂₄H₃₁³⁷ClO₃ | 404.1932 |

Elucidation of Fragmentation Pathways to Infer Structural Information

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the identity of the compound. By analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected.

For this compound, characteristic fragmentation pathways would be expected. For example, the loss of the chloromethyl group or cleavage of the lactone ring would produce specific fragment ions. The fragmentation pattern of drospirenone itself has been studied, and similar cleavages would be anticipated for its 7-chloromethyl derivative, with adjustments for the mass of the substituent. japsonline.com The analysis of these fragmentation pathways provides an additional layer of confirmation for the elucidated structure.

Chromatographic Methods for Separation, Isolation, and Purity Profiling

Chromatographic techniques are fundamental in the analysis of this compound, providing the means to separate it from the active pharmaceutical ingredient (API), drospirenone, and other related impurities. These methods are crucial for isolation for further structural studies and for creating detailed purity profiles.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for both the qualitative detection and quantitative measurement of this compound. ontosight.ai Its high resolution and sensitivity make it ideal for impurity profiling of drospirenone bulk drug and formulations. Certificates of Analysis for commercially available this compound reference standards typically cite purity values determined by HPLC, often exceeding 95% to 98%. lgcstandards.comlgcstandards.com

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this analysis. Research on the parent compound, drospirenone, provides a framework for the conditions applicable to its impurities. Validated methods for drospirenone often utilize a C18 stationary phase, which is effective in separating the nonpolar steroid structures. africanjournalofbiomedicalresearch.comresearchgate.net The mobile phase composition is critical for achieving adequate resolution between drospirenone and its closely related impurities like this compound. A common approach involves a gradient or isocratic elution using mixtures of acetonitrile (B52724) and water or an aqueous buffer. africanjournalofbiomedicalresearch.comdrugfuture.com Detection is typically performed using a UV detector, with wavelengths set around 245 nm or 271 nm, where the chromophores in the molecule exhibit significant absorbance. africanjournalofbiomedicalresearch.comdrugfuture.com

Table 1: Exemplary HPLC Conditions for the Analysis of Drospirenone and its Impurities

| Parameter | Condition 1 (Isocratic) | Condition 2 (Isocratic) | Condition 3 (Gradient) |

|---|---|---|---|

| Stationary Phase | BDS Hypersil C18 africanjournalofbiomedicalresearch.com | Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm) researchgate.net | L1 Packing (C18) (4.6-mm × 25-cm; 3-µm) drugfuture.com |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) africanjournalofbiomedicalresearch.comresearchgate.net | Ammonium acetate:Acetonitrile (70:30 v/v) researchgate.net | Gradient of Water (Solution A) and Acetonitrile (Solution B) drugfuture.com |

| Flow Rate | 1.0 mL/min africanjournalofbiomedicalresearch.comresearchgate.net | 1.0 mL/min researchgate.net | 1.0 mL/min drugfuture.com |

| Detection | UV at 271 nm africanjournalofbiomedicalresearch.comresearchgate.net | PDA Detector researchgate.net | UV at 245 nm drugfuture.com |

| Column Temperature | Ambient | Ambient researchgate.net | 35°C drugfuture.com |

Gas Chromatography (GC) for Volatile Derivatives and Specific Separations

Gas Chromatography (GC) offers an alternative approach for the analysis of steroids, though it is often contingent on the compound's volatility and thermal stability. For complex, non-volatile molecules like this compound, derivatization to create more volatile analogues is a common strategy.

However, a GC-Mass Spectrometry (GC-MS) method has been successfully developed for the simultaneous quantification of drospirenone and ethinyl estradiol (B170435) without any derivatization steps. mdpi.com In this method, the analytes were extracted and directly injected into the GC system, which employed a temperature program ramping up to 325°C. mdpi.com This indicates that direct GC analysis of the parent drospirenone is feasible and suggests that analysis of its chloromethyl derivative may also be possible under similar conditions, provided the compound is thermally stable and does not degrade in the injector or column. mdpi.com If thermal instability were an issue, derivatization of the hydroxyl and ketone functional groups would be necessary to enhance volatility and prevent on-column degradation.

Chiral Chromatography for Enantiomeric Purity Determination

The molecular structure of this compound contains multiple stereocenters, meaning it can exist as various stereoisomers, including enantiomers and diastereomers. nih.gov The existence of epimers, such as 7-Chloromethyl 17R-Drospirenone (Drospirenone EP Impurity H), underscores the critical need for stereoselective analytical methods. synzeal.compharmaffiliates.com Chiral chromatography is the definitive technique for separating enantiomers and other stereoisomers, which is essential for determining the enantiomeric purity of a substance. ijcrt.orgnumberanalytics.com

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. numberanalytics.com The most widely used CSPs for this purpose are based on derivatized polysaccharides, such as cellulose (B213188) or amylose, which are coated or immobilized on a silica (B1680970) support. registech.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. registech.com

The mechanism of chiral recognition involves a combination of interactions, such as hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. numberanalytics.com

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Description | Typical Mobile Phases | Interaction Mechanisms |

|---|---|---|---|

| Polysaccharide-Based (e.g., Cellulose, Amylose derivatives) | Derivatized polymers coated or immobilized on silica. Highly versatile and widely applicable. registech.com | Normal Phase (Alkane/Alcohol), Reversed Phase (Aqueous/Organic), Polar Organic registech.comhplc.eu | Hydrogen bonding, dipole-dipole, steric inclusion into chiral grooves of the polymer. numberanalytics.com |

| Pirkle-Type (Brush-Type) | Small, synthetic chiral molecules covalently bonded to silica. Designed for specific π-π interactions. registech.com | Normal Phase (e.g., Hexane/Isopropanol) registech.com | π-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipole. registech.com |

| Cyclodextrin-Based | Cyclodextrins covalently linked to silica particles. hplc.eu | Reversed Phase, Polar Organic hplc.eu | Inclusion complexation within the chiral cavity of the cyclodextrin. hplc.eu |

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that serves as a molecular fingerprint. For this compound, the IR spectrum would confirm the presence of key structural features inherited from the drospirenone backbone, as well as the unique chloromethyl group.

The IR spectrum of drospirenone itself shows characteristic peaks for its functional groups. acs.orgsemanticscholar.org The C=O stretching vibrations from the ketone and the γ-lactone groups are expected to produce very strong and distinct absorption bands in the 1600-1900 cm⁻¹ region. spectroscopyonline.com The introduction of the 7-chloromethyl group would add a C-Cl stretching vibration, which typically appears in the fingerprint region (850-550 cm⁻¹). While this peak can be weak and may overlap with other vibrations, its presence would be a key differentiating feature from the parent drospirenone.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (γ-Lactone) | Stretch | ~1770 | Strong |

| C=O (α,β-Unsaturated Ketone) | Stretch | ~1660 | Strong |

| C=C (Alkene) | Stretch | ~1620 | Medium-Variable |

| C-O (Lactone) | Stretch | ~1250-1050 | Strong |

| C-H (sp³, sp²) | Stretch | ~3100-2850 | Medium-Strong |

| C-Cl (Chloromethyl) | Stretch | ~850-550 | Medium-Weak |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Drospirenone |

| 7-Chloromethyl 17R-Drospirenone |

| Ethinyl Estradiol |

Theoretical and Computational Chemistry Studies of 7 Chloromethyl Drospirenone

Molecular Modeling for Conformational Analysis and Stereochemical Predictions

Molecular modeling is a fundamental computational tool used to represent and predict the three-dimensional structure of molecules and their dynamic behavior. For a complex, multi-ring system like 7-Chloromethyl Drospirenone (B1670955), understanding its preferred spatial arrangement (conformation) is key to deciphering its reactivity and interactions.

Conformational analysis of 7-Chloromethyl Drospirenone involves exploring the potential energy surface of the molecule to identify low-energy, stable conformations. The steroid backbone is relatively rigid, but rotations around single bonds, particularly within the C7-chloromethyl side chain and the spiro-lactone ring, allow for a degree of structural flexibility. Molecular mechanics (MM) force fields, such as AMBER or MMFF, are often employed for an initial, rapid scan of the conformational landscape. These methods calculate the steric energy of a molecule based on bond lengths, angles, and torsional (dihedral) angles.

For more accurate predictions, the geometries identified by MM can be further optimized using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net These calculations provide a more precise description of the electronic structure and, consequently, a more reliable conformational energy profile. The primary goal is to determine the global minimum energy structure and other low-lying conformers that may be present in equilibrium.

Stereochemical prediction is intrinsically linked to conformational analysis. The introduction of the chloromethyl group at the C7 position creates a new stereocenter, and computational models can help predict the relative stability of different stereoisomers. By comparing the calculated energies of the possible isomers, researchers can predict which form is thermodynamically favored. These computational predictions are invaluable but require validation against experimental data, with X-ray crystallography of the compound or its close analogs serving as the definitive benchmark for the solid-state conformation. nih.gov

Interactive Table 1: Hypothetical Dihedral Angles for Conformational Analysis of this compound

This table illustrates key dihedral angles that would be the focus of a computational conformational analysis to define the orientation of the flexible side chain relative to the steroid core.

| Dihedral Angle | Atoms Involved | Predicted Low-Energy Value (degrees) | Significance |

| τ1 | C6-C7-C(CH₂Cl)-H | ~60°, 180°, -60° | Defines the rotation of the chloromethyl group. |

| τ2 | C8-C7-C(CH₂Cl)-Cl | ~175° | Describes the orientation of the chloro substituent relative to the ring system. |

| τ3 | C5-C6-C7-C8 | ~ -45° | Characterizes the conformation of the B-ring of the steroid. |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Energetic Profiles

Density Functional Theory (DFT) is a robust quantum chemical method for investigating the electronic structure of molecules. nih.gov It is particularly powerful for elucidating reaction mechanisms by calculating the energetic profiles of chemical transformations. ijper.orgmdpi.com The formation of this compound from Drospirenone under acidic conditions presents a chemical puzzle that DFT can help solve.

The reaction likely proceeds via electrophilic attack on the Drospirenone molecule. A plausible mechanism involves the protonation of the enone system of Drospirenone, creating a carbocationic intermediate. This reactive intermediate could then be attacked by a chloride ion present in the reaction medium. DFT calculations can model this entire process step-by-step.

Researchers would typically use a functional, such as B3LYP or M06-2X, combined with a basis set like 6-31+G(d,p) to perform the calculations. researchgate.net The process involves:

Geometry Optimization: Calculating the lowest energy structure for the reactants (Drospirenone, H⁺, Cl⁻), intermediates, and the final product (this compound).

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to intermediates and intermediates to products. A transition state represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency) and are used to compute thermodynamic properties like Gibbs free energy.

Interactive Table 2: Hypothetical DFT-Calculated Energetic Profile for the Formation of this compound

This table shows a simplified, hypothetical reaction profile, illustrating how DFT results would be presented to compare the relative stability of species along a proposed reaction pathway. Energies are relative to the reactants.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| R | Reactants (Drospirenone + HCl) | 0.0 |

| TS1 | First Transition State (Protonation) | +15.2 |

| I1 | Cationic Intermediate | +5.7 |

| TS2 | Second Transition State (Chloride attack) | +10.4 |

| P | Product (this compound) | -4.5 |

Computational Prediction of Chemical Reactivity and Selectivity

Beyond reaction mechanisms, computational chemistry can predict the intrinsic reactivity and selectivity of a molecule. For this compound, this involves identifying which parts of the molecule are most susceptible to further chemical reaction. DFT calculations are central to these predictions.

Several key properties derived from DFT can be used to map chemical reactivity:

Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution across a molecule. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the carbonyl oxygens would be expected to be regions of high negative potential.

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites, predicting where an electrophile, nucleophile, or radical is most likely to attack.

These computational tools can predict the selectivity of subsequent reactions. For example, if this compound were subjected to a nucleophilic reagent, these calculations could predict whether the attack is more likely to occur at the C3-carbonyl, the C17-lactone, or the carbon bearing the chlorine atom. Such predictions are vital for designing subsequent synthetic steps or understanding potential degradation pathways. nih.govresearchgate.net

Interactive Table 3: Hypothetical Reactivity Indices for this compound

This table provides an example of how DFT-calculated parameters would be used to assess the reactivity of different atomic sites within the molecule.

| Atomic Site | Mulliken Atomic Charge | Fukui Index (f⁻) for Nucleophilic Attack | Predicted Reactivity |

| C3 (Ketone) | +0.45 | 0.18 | High |

| C17 (Lactone) | +0.52 | 0.15 | High |

| C7 | +0.10 | 0.05 | Low |

| C(Cl) (in CH₂Cl) | -0.05 | 0.12 | Moderate |

| O (Ketone) | -0.55 | 0.02 | Low (for nucleophilic attack) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies Focused on Synthetic Outcomes and Efficiency

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their measured reactivity. While the previous sections focus on a single molecule, QSRR is a tool for studying trends across a library of related molecules. researchgate.net

In the context of this compound, a QSRR study could be designed to predict the efficiency of its formation, or the formation of related byproducts, from a series of different steroidal precursors. The goal would be to build a mathematical model:

Reactivity (e.g., % Yield) = f (Descriptor 1, Descriptor 2, ... Descriptor n)

The key components of a QSRR study are:

Dataset: A series of structurally similar steroid precursors.

Experimental Data: The measured reaction outcome for each precursor under identical conditions (e.g., the yield of the 7-chloro derivative).

Molecular Descriptors: Numerically calculated properties that encode structural information for each precursor. These can be steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies from DFT), or topological.

Statistical Modeling: Using methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest) to create the predictive equation.

Interactive Table 4: Hypothetical Data for a QSRR Study on Steroid Chlorination

This table illustrates the type of data that would be compiled to build a QSRR model for predicting the synthetic yield of chlorinated steroids.

| Compound | Precursor Structure Variation | LogP (Descriptor 1) | LUMO Energy (eV) (Descriptor 2) | Observed Yield (%) |

| 1 | Drospirenone | 3.8 | -1.25 | 15 |

| 2 | C1-Methyl Drospirenone | 4.2 | -1.21 | 12 |

| 3 | C2-Fluoro Drospirenone | 3.9 | -1.35 | 25 |

| 4 | Dienogest | 3.1 | -1.10 | 85 |

| 5 | Testosterone | 3.3 | -0.95 | <1 |

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

- Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR for reaction monitoring). Use statistical process control (SPC) charts to track critical quality attributes (CQAs). Optimize crystallization conditions (e.g., anti-solvent addition rate) to control particle size distribution .

Methodological Notes

- Data Validation : Cross-correlate results from multiple techniques (e.g., HPLC purity with NMR integration) to minimize analytical bias .

- Ethical Compliance : For biological studies, adhere to institutional review board (IRB) protocols, especially for cell-based or animal models .

- Literature Integration : Use systematic reviews (PRISMA guidelines) to contextualize findings within existing knowledge and identify research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.